molecular formula C19H18N2O2 B5781621 N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5781621
M. Wt: 306.4 g/mol
InChI Key: WRFVTHBECQSJFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and related compounds typically involves strategies such as cycloaddition reactions. The process involves the careful control of reaction conditions to achieve the desired isoxazole derivatives with high yields. For example, 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides were prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, demonstrating the versatile approaches in synthesizing isoxazole derivatives (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including this compound, often features planar ring systems, contributing to the compound's reactivity and interaction properties. For instance, studies have shown the planarity of isoxazole groups and their interactions within the crystal structures, which significantly influence the compound's chemical behavior (Rodier et al., 1993).

Chemical Reactions and Properties

Isoxazole derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloaddition reactions. The chemical properties of these compounds, such as reactivity towards different agents, are significantly influenced by the substitution pattern on the isoxazole ring and the nature of the substituents. For example, different isoxazole derivatives exhibit selective reactivity, leading to diverse biological activities and potential applications in medicinal chemistry (Habeeb et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for its application and handling. These properties are determined by the compound's molecular structure and can be influenced by factors like intermolecular interactions and molecular symmetry. Studies on related compounds provide insights into their physical characteristics, aiding in the understanding and development of new isoxazole derivatives (Kranjc et al., 2011).

Chemical Properties Analysis

The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards different chemical agents, are influenced by the electronic structure of the isoxazole ring and the nature of attached substituents. Understanding these properties is essential for the development of new compounds with desired biological and chemical activities. Research on similar isoxazole compounds illustrates the range of chemical behaviors and the potential for synthesizing novel derivatives with tailored properties (Tatee et al., 1986).

Safety and Hazards

The safety data sheet for similar compounds suggests that they should be handled with care. They may cause skin and eye irritation, and should not be ingested or inhaled .

Mechanism of Action

Target of Action

The primary target of N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is Histone deacetylase 1 (HDAC1) . HDAC1 plays a crucial role in transcriptional regulation, cell cycle progression, and developmental events . It acts via the formation of large multiprotein complexes and regulates the function of SP proteins, SP1 and SP3 .

Mode of Action

The compound interacts with HDAC1, leading to the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4) . This interaction results in changes in gene expression and influences various cellular processes .

Biochemical Pathways

The action of the compound affects multiple biochemical pathways. For instance, it is involved in the CIART-mediated transcriptional repression of the circadian transcriptional activator: CLOCK-ARNTL/BMAL1 heterodimer . It is also responsible for the transcriptional repression of circadian target genes, such as PER1 .

Pharmacokinetics

Similar compounds like dexmedetomidine are rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Factors such as body size, hepatic impairment, plasma albumin, and cardiac output can significantly impact the pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to changes in gene expression due to the deacetylation of histones . These changes can influence various cellular processes, including cell cycle progression and developmental events .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-8-7-11-16(13(12)2)20-19(22)17-14(3)23-21-18(17)15-9-5-4-6-10-15/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFVTHBECQSJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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